molecular formula C₂₄H₃₀O₁₂ B1141244 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl (1,3-benzylidene)glycerol CAS No. 213264-93-8

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl (1,3-benzylidene)glycerol

Cat. No. B1141244
M. Wt: 510.49
InChI Key:
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Description

Synthesis Analysis

The synthesis of related glycosyl donors and derivatives involves multi-step chemical reactions, starting from glucose or glucopyranosides, with modifications to introduce various protecting groups and to facilitate glycosylation reactions. Notably, the use of 1,3,4,6-tetra-O-acetyl-2-chloroacetamido-2-deoxy-beta-D-glucopyranose as a glycosyl donor for oligosaccharide synthesis highlights the complexity and versatility of these synthetic routes. These processes often employ catalytic or activating agents, such as ferric chloride or silver carbonate, to achieve the desired glycosidic linkages with high yield and stereoselectivity (Dasgupta & Anderson, 1990).

Molecular Structure Analysis

The molecular structure of compounds like 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl derivatives is characterized by X-ray crystallography, revealing intricate details about their conformation, bonding patterns, and spatial arrangement. The structure of 1,2,3-Tri-O-acetyl-4,6-di-O-benzylidene-β-d-glucopyranose, for example, showcases the protective acetal and acetate groups that are pivotal for maintaining the integrity of the glycosidic bond and the overall stability of the molecule (Brito-Arias et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl derivatives often center around glycosylation processes, aiming to form glycosidic bonds with various acceptors. The reactivity and selectivity of these reactions are influenced by the protecting groups and the catalysts used. The formation of disaccharides and oligosaccharides through such reactions exemplifies the molecule's role as a building block in complex carbohydrate synthesis, with applications extending to the design of glycoconjugates and glycomimetics (Crich & Yao, 2004).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, of 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl derivatives are crucial for their manipulation and application in synthetic chemistry. These properties are determined by the molecular structure and the nature of the substituents. For instance, the protective groups can significantly affect the compound's solubility in various solvents, which is essential for its use in reactions (Tietze & Lögers, 1990).

Chemical Properties Analysis

The chemical properties, including reactivity towards acids, bases, and other reactants, are pivotal for understanding the versatility of 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl (1,3-benzylidene)glycerol in synthesis. The presence of acetyl and benzylidene groups not only serves as protective groups but also modulates the molecule's overall reactivity, allowing for selective transformations and the introduction of various functional groups. This adaptability makes it a valuable tool in the synthesis of complex molecules and the exploration of new chemical spaces (Kobayashi et al., 2016).

Scientific Research Applications

Synthesis and Chemical Studies

Research on 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl (1,3-benzylidene)glycerol has focused on its applications in synthetic chemistry, particularly in the synthesis of complex oligosaccharides and glycomimetics. The compound is utilized as a building block for the synthesis of β-D-glucose oligosaccharides, as demonstrated by Zeng and Kong (2003) in their work on creating glucohexaose derivatives for studying Phytophthora parasitica (Zeng & Kong, 2003). Similarly, DFT studies by Whitfield (2007) on the ionization of alpha and beta glycopyranosyl donors have contributed to our understanding of glycosylation processes, highlighting the importance of the compound in mimicking enzyme transition states (Whitfield, 2007).

Glycomimetics and Biological Applications

The compound has been employed in the synthesis of glycomimetics and studying their biological functions. For instance, Kuszmann, Medgyes, and Boros (2004) explored two approaches to synthesize 3-beta-D-glucopyranosyl-D-glucitol, showcasing the compound's versatility in glycosidation reactions and its potential applications in developing therapeutics or biochemical tools (Kuszmann et al., 2004).

Advanced Materials and Functionalization

In materials science, the compound's glycosylation capacity is leveraged to create novel materials with specific functionalities. Aversa et al. (2005) demonstrated the use of 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranose in the synthesis of multivalent thiosaccharides, potentially useful in biological recognition and materials science (Aversa et al., 2005).

Chemical Biology and Drug Design

In chemical biology and drug design, the compound's role is crucial for synthesizing molecules with potential therapeutic applications. Witczak, Lorchak, and Nguyen (2007) described a click chemistry approach to produce novel 4-deoxy-(1-->5)-5-C-thiodisaccharides, illustrating how such molecules can be designed for specific biological functions or as drug candidates (Witczak et al., 2007).

Safety And Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

The propargyl function in organic synthesis, which is a feature of related compounds, is a well-established dipolarophile component in 1,3-dipolar cycloaddition reaction. This suggests potential future directions for the synthesis of different triazole or isoxazole derivatives .

properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2-phenyl-1,3-dioxan-5-yl)oxy]oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O12/c1-13(25)29-12-19-20(32-14(2)26)21(33-15(3)27)22(34-16(4)28)24(36-19)35-18-10-30-23(31-11-18)17-8-6-5-7-9-17/h5-9,18-24H,10-12H2,1-4H3/t18?,19-,20-,21+,22-,23?,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCALRXNXUDXSR-BTNZFBCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2COC(OC2)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2COC(OC2)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858431
Record name 2-Phenyl-1,3-dioxan-5-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl (1,3-benzylidene)glycerol

CAS RN

213264-93-8
Record name 2-Phenyl-1,3-dioxan-5-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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